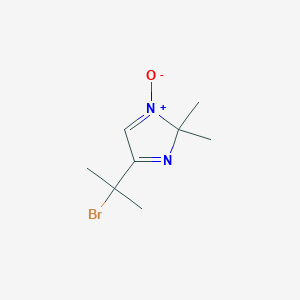
Pyrazine, 2-(cyclohexylthio)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-(cyclohexylthio)-3-methyl- is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is known for its diverse applications in various fields such as pharmaceuticals, organic materials, and natural products. The compound features a pyrazine ring substituted with a cyclohexylthio group at the second position and a methyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 2-(cyclohexylthio)-3-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-methylpyrazine with cyclohexylthiol in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically requires an inert atmosphere and a solvent like dimethylformamide (DMF) to proceed efficiently.
Industrial Production Methods
Industrial production of pyrazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, 2-(cyclohexylthio)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Substituted pyrazine derivatives.
Applications De Recherche Scientifique
Pyrazine, 2-(cyclohexylthio)-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of pyrazine, 2-(cyclohexylthio)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine: The parent compound with a simpler structure.
2,3-Dimethylpyrazine: A derivative with two methyl groups.
2,5-Dimethylpyrazine: Another methyl-substituted pyrazine.
2,3,5-Trimethylpyrazine: A pyrazine derivative with three methyl groups.
Uniqueness
Pyrazine, 2-(cyclohexylthio)-3-methyl- is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
73972-64-2 |
|---|---|
Formule moléculaire |
C11H16N2S |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
2-cyclohexylsulfanyl-3-methylpyrazine |
InChI |
InChI=1S/C11H16N2S/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clé InChI |
PWXZCRYBKTWJTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1SC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
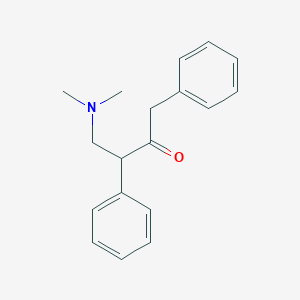
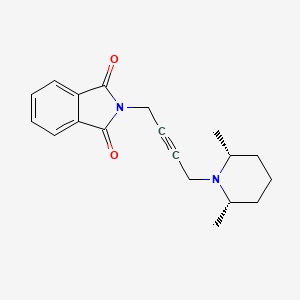
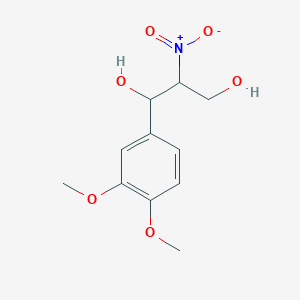
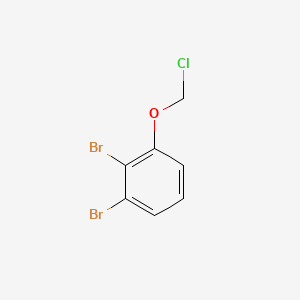
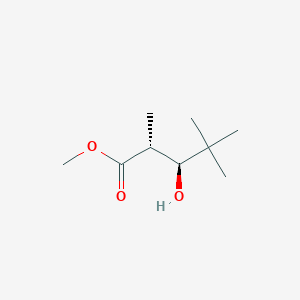
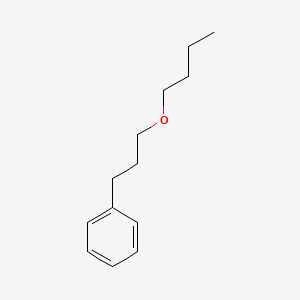



![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
